molecular formula C25H24N4O3 B2967646 1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione CAS No. 1705109-57-4

1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione

Cat. No. B2967646
CAS RN: 1705109-57-4
M. Wt: 428.492
InChI Key: FNONKAAUAQODMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
BenchChem offers high-quality 1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research on indole derivatives, including compounds similar to the specified chemical structure, has shown significant promise in the field of oncology. For instance, synthesized indole derivatives were evaluated for their anticancer activity against human breast cancer cell lines, with some compounds exhibiting notable efficacy in inhibiting topoisomerase-I enzyme, a critical target in cancer therapy (N. Kumar & Sanjay K. Sharma, 2022). Such findings suggest that compounds with similar structures could be explored for their potential anticancer properties.

Drug Metabolism and Pharmacokinetics

Studies on the metabolism and pharmacokinetics of complex indole derivatives provide valuable insights into their behavior in biological systems. For example, the glycogen synthase kinase-3 inhibitor LY2090314 demonstrated rapid clearance through extensive metabolism, with its metabolites excreted predominantly via bile, indicating a high metabolic turnover rate for such compounds (M. Zamek-Gliszczynski et al., 2013). This information is crucial for understanding the disposition of related indole derivatives in drug development processes.

Synthetic Methodologies for Indole Derivatives

The synthesis of indole-based compounds, including bis(indolyl)ethanes and related structures, has been extensively studied, showcasing methodologies for creating compounds with potential therapeutic applications. For instance, a palladium-catalyzed heteroannulation approach provided a straightforward synthesis of 1,2-bis(3-indolyl)ethanes, valuable precursors to indolo[2,3-a]carbazoles, a class of compounds with significant biological activity (Lachlan M. Blair & J. Sperry, 2013). These synthetic strategies could be applicable in the development of new drugs and materials based on the chemical structure of interest.

Exploration of Molecular Properties

The investigation of novel compounds, including oxadiazole derivatives, often involves a detailed study of their molecular properties such as absorption spectra, nonlinear optical properties, and electrostatic potential. For example, the synthesis and analysis of novel compounds bearing the 1,2,4-oxadiazole moiety have provided insights into their structural and electronic properties, which are essential for designing molecules with desired biological activities (S. A. Halim & M. Ibrahim, 2021).

properties

IUPAC Name

1-(1H-indol-3-yl)-2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-16-7-2-3-9-18(16)24-27-22(32-28-24)13-17-8-6-12-29(15-17)25(31)23(30)20-14-26-21-11-5-4-10-19(20)21/h2-5,7,9-11,14,17,26H,6,8,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNONKAAUAQODMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-3-yl)-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethane-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.